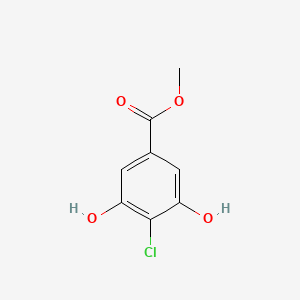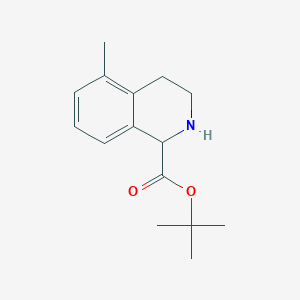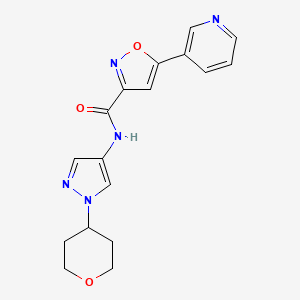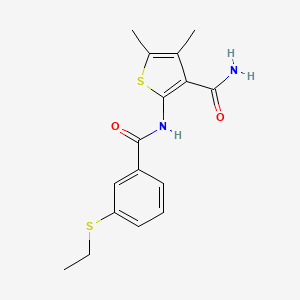
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide, also known as DPEP, is a novel compound that has been synthesized for scientific research purposes. This compound has shown promising results in various studies, particularly in the field of cancer research.
Scientific Research Applications
Antipsychotic Potential
A series of compounds including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols have been investigated for their antipsychotic-like profile in behavioral animal tests. These compounds do not interact with dopamine receptors like clinically available antipsychotic agents but have shown potential in reducing spontaneous locomotion in mice without causing ataxia, indicating their potential as novel antipsychotic agents (Wise et al., 1987).
Anti-Inflammatory and Analgesic Activities
Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One of the compounds demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Anticancer Activity
A new series of compounds incorporating the thiophene moiety as 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes have been synthesized and showed promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Role in Eating Disorders
Compounds like GSK1059865, a selective orexin-1 receptor antagonist, have been evaluated in a binge eating model in female rats, highlighting the significant role of orexin-1 receptor mechanisms in compulsive food consumption and suggesting a novel pharmacological treatment pathway for eating disorders (Piccoli et al., 2012).
Corrosion Inhibition
The inhibitory effect of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media has been studied, demonstrating significant efficiency in preventing corrosion, which is crucial for industrial applications (Chetouani et al., 2005).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-10-4-5-13(9-14(10)17)19-16(23)15(22)18-6-7-21-12(3)8-11(2)20-21/h4-5,8-9H,6-7H2,1-3H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFICMQHPMHQDGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2C(=CC(=N2)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2996288.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2996294.png)
![Methyl 2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996296.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide](/img/structure/B2996298.png)


![N-(4-chlorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![N-(2,4-dimethylphenyl)-5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxopyridine-2-carboxamide](/img/structure/B2996304.png)
![4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2996305.png)